molecular formula C8H7BrN2 B1524584 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-41-0

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1524584
CAS No.: 1190314-41-0
M. Wt: 211.06 g/mol
InChI Key: NXDMFWNWKLYMHM-UHFFFAOYSA-N
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Description

“3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5. It has a molecular weight of 211.06 and its linear formula is C8H7BrN2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom at the 3-position and a methyl group at the 5-position .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It should be stored in a dry place .

Scientific Research Applications

Synthesis of Heterocycles

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is utilized in the synthesis of complex heterocycles. A study by Alekseyev, Amirova, and Terenin (2015) demonstrated the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization. This method allows for building 5-bromo-7-azaindole scaffolds, valuable for further chemical modifications (Alekseyev, Amirova, & Terenin, 2015).

Antibacterial Activity

The compound also finds applications in developing antibacterial agents. Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids with noted antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Efficient Synthesis Methods

In another research, Nechayev, Gorobets, Kovalenko, and Tolmachev (2013) developed an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, showcasing the versatility of pyrrolopyridine derivatives in chemical synthesis (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Total Synthesis of Alkaloids

Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) applied 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B. This showcases its role in synthesizing complex natural products (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Cyclization Reactions

Davis, Wakefield, and Wardell (1992) explored the use of 3-methylazines, combined with nitriles, to produce compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, further demonstrating the compound's utility in cyclization reactions to create novel pyrrolopyridines (Davis, Wakefield, & Wardell, 1992).

Intermediate in Insecticide Synthesis

Niu Wen-bo (2011) reported the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in producing the insecticide chlor-antraniliprole, demonstrating its role in agrochemical synthesis (Niu Wen-bo, 2011).

Photoreactions and Spectroscopy

Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, and Herbich (2012) studied 2-(1H-pyrazol-5-yl)pyridines and derivatives, including 3-bromo-1H-pyrazol-5-ylpyridine, revealing insights into photoreactions and spectroscopy of such compounds (Vetokhina et al., 2012).

Functional Materials and Agrochemicals

Minakata, Itoh, Komatsu, and Ohshiro (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine for applications in creating functional materials and agrochemicals. This included the synthesis of multidentate agents and podant-type compounds (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Mechanism of Action

Pyrrolopyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” might also exhibit similar activities, but specific studies would be needed to confirm this.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve further exploration of their potential as FGFR inhibitors, given the crucial role of FGFR in various types of tumors . This could include more detailed studies on their synthesis, mechanism of action, and biological activity.

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMFWNWKLYMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265968
Record name 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-41-0
Record name 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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